

PF-04217903 c-Met signaling pathway

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Compound of Interest

Compound Name: **PF-04217903**

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An In-Depth Technical Guide to **PF-04217903** and the c-Met Signaling Pathway

Introduction

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signaling pathway crucial for various cellular processes including proliferation, survival, motility, and invasion.[1][2][3] Dysregulation of the HGF/c-Met axis through gene amplification, mutation, or overexpression is implicated in the progression and metastasis of numerous human cancers, making it a key target for therapeutic intervention.[4][5][6] **PF-04217903** is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met kinase.[4][6][7] This technical guide provides a comprehensive overview of the c-Met signaling pathway, the mechanism of action of **PF-04217903**, its preclinical and clinical data, and detailed experimental protocols for its evaluation.

The c-Met Signaling Pathway

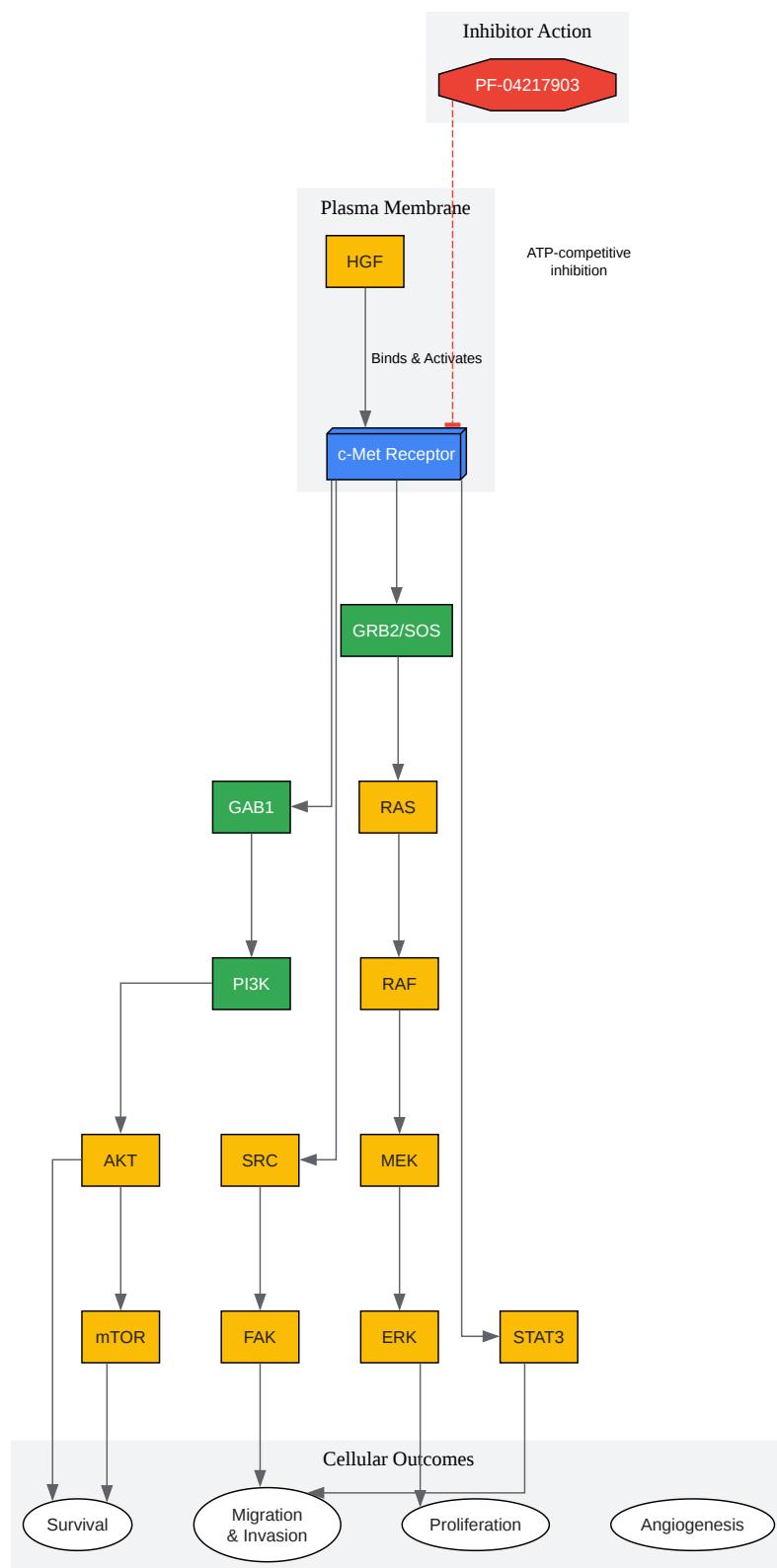
The c-Met receptor is a transmembrane tyrosine kinase.[5] Binding of its ligand, HGF, induces receptor dimerization and autophosphorylation of key tyrosine residues (Y1234, Y1235) in the kinase domain, followed by phosphorylation of Y1349 and Y1356 in the C-terminal multifunctional docking site.[5][8] This activation initiates a complex network of downstream signaling cascades.

Key downstream pathways include:

- RAS/MAPK Pathway: Activated via the recruitment of adapter proteins like GRB2 and SHC, this pathway primarily regulates cell proliferation.[1][8]

- PI3K/AKT Pathway: Recruited directly or through the GAB1 adapter protein, this axis is a major driver of cell survival and proliferation.[1][8]
- STAT3 Pathway: Direct binding of STAT3 to c-Met can lead to its phosphorylation and translocation to the nucleus, influencing tubulogenesis and invasion.[1]
- SRC/FAK Pathway: The interaction between c-Met, SRC family kinases, and Focal Adhesion Kinase (FAK) is critical for mediating cell migration and anchorage-independent growth.[1]

Negative regulation of the pathway is crucial and occurs through mechanisms like the recruitment of c-CBL to the Y1003 residue, which mediates receptor ubiquitination and degradation, and the action of protein tyrosine phosphatases (PTPs).[1][9]



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Caption: The c-Met signaling pathway and the point of inhibition by **PF-04217903**.

PF-04217903: Mechanism and Specificity

PF-04217903 is an ATP-competitive inhibitor that selectively binds to c-Met, thereby disrupting the entire downstream signaling cascade.^{[4][6][10]} This action leads to the inhibition of c-Met-driven cellular processes, including tumor cell growth, survival, migration, and invasion.^{[4][6]} A key characteristic of **PF-04217903** is its high selectivity; it demonstrates over 1,000-fold selectivity for c-Met compared to a panel of more than 150-208 other kinases, making it one of the most selective c-Met inhibitors developed.^{[6][10][11]}

Quantitative Efficacy Data

The potency of **PF-04217903** has been quantified in a variety of preclinical models, including biochemical assays, cell-based assays, and in vivo tumor xenografts.

Table 1: In Vitro Activity of PF-04217903

Assay Type	Cell Line / Target	IC50 Value	Reference
Kinase Inhibition	c-Met Kinase (Ki)	4.5 nM	[7]
Wild-Type c-Met	3.1 nM	[11]	
c-Met Mutant (H1094R)	3.1 nM	[11]	
c-Met Mutant (R988C)	6.4 nM	[11]	
c-Met Mutant (T1010I)	6.7 nM	[11]	
c-Met Mutant (Y1230C)	>10 μ M	[11]	
Cellular c-Met Phosphorylation	A549 (NSCLC)	4.8 nM	[11]
HUVEC	4.6 nM	[7][10]	
Cell Proliferation / Survival	GTL-16 (Gastric)	12 nM	[10]
H1993 (NSCLC)	30 nM	[10]	
HUVEC Survival	12 nM	[7][10]	
Clonogenic Growth	LXFA 526L	16 nM	[11]
LXFA 1647L	13 nM	[11]	
Cell Migration / Invasion	HT29 (Colon)	7 - 12.5 nM	[10]
NCI-H441 (Lung)	7 - 12.5 nM	[10]	
HUVEC Matrigel Invasion	27 nM	[10]	
Apoptosis Induction	HUVEC	7 nM	[10]

Table 2: In Vivo Antitumor Efficacy of PF-04217903

Tumor Model	c-Met Status	Dose / Schedule	Tumor Growth Inhibition (TGI)	Reference
GTL-16 (Gastric)	MET Amplified	10 mg/kg, QD	>90%	[10]
U87MG (Glioblastoma)	HGF/c-Met Autocrine Loop	10 mg/kg, QD	68%	[10]
U87MG (Glioblastoma)	HGF/c-Met Autocrine Loop	30 mg/kg, QD	84%	[10]
HT29 (Colon)	c-Met Overexpression	50 mg/kg, QD	38% - 40%	[6] [10]
Colo205 (Colon)	c-Met Overexpression	Not Specified	44%	[10]
MDA-MB-231 (Breast)	c-Met Overexpression	Not Specified	43%	[10]
H292 (NSCLC)	c-Met Overexpression	Not Specified	39%	[10]

In vivo studies demonstrate a strong, dose-dependent correlation between the administration of **PF-04217903**, inhibition of c-Met phosphorylation, and antitumor efficacy.[\[6\]](#)[\[10\]](#) Furthermore, **PF-04217903** exhibits potent anti-angiogenic properties, significantly reducing microvessel density and the secretion of pro-angiogenic factors like VEGFA and IL-8 in tumor models.[\[7\]](#)[\[10\]](#) [\[12\]](#)

Pharmacokinetic Properties

A Phase I study in healthy human subjects provided initial pharmacokinetic data for **PF-04217903**.

Table 3: Pharmacokinetic Parameters of PF-04217903 in Humans (Single Dose, Fasted State)

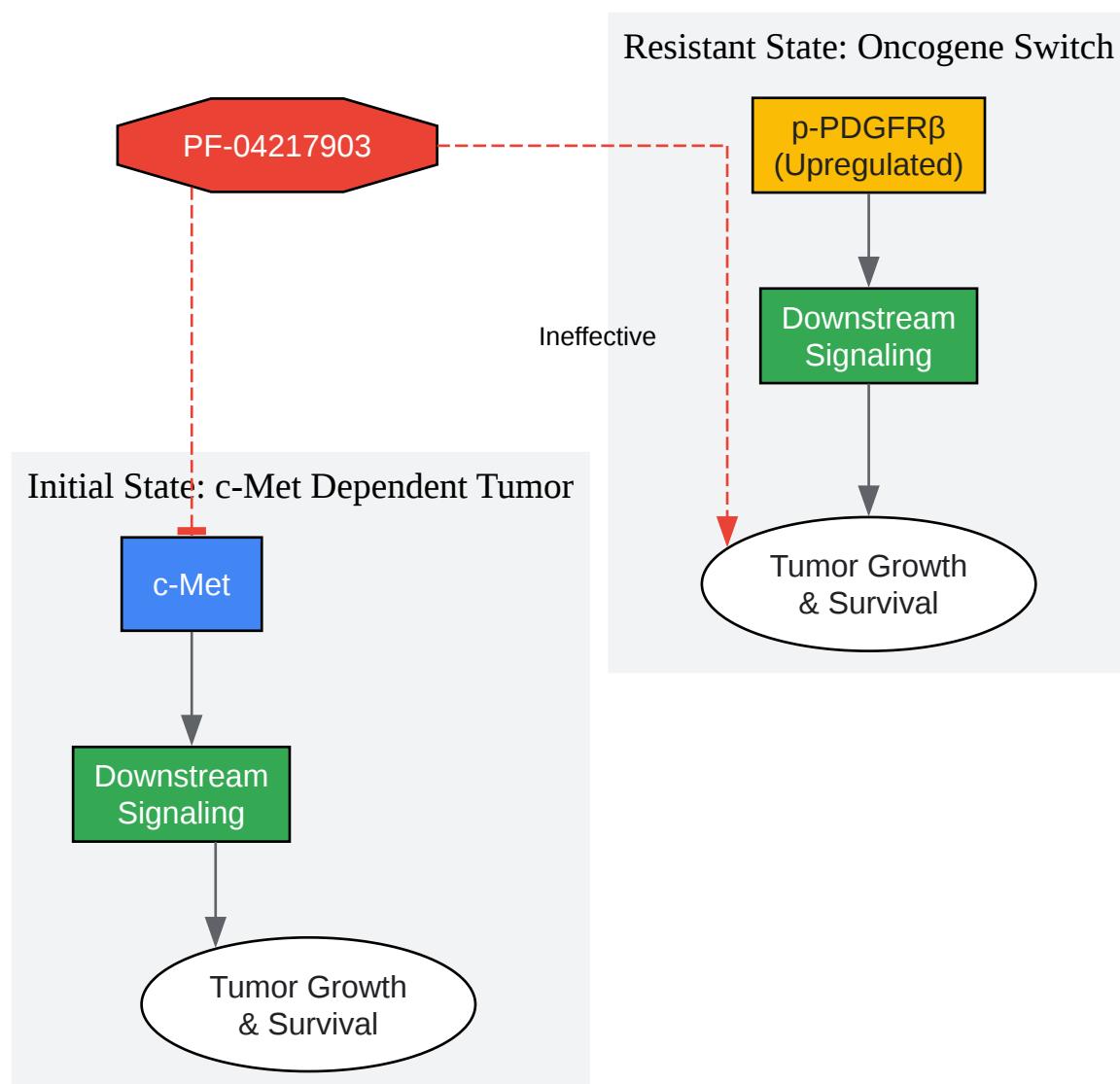
Parameter	Value	Notes	Reference
Absorption	Rapidly absorbed	-	[13]
t _{1/2} (half-life)	~8 hours	At doses of 60 mg and higher	[13]
Exposure (AUC)	Approx. dose-proportional	In the 4 mg to 120 mg dose range	[13]
Food Effect	t _{max} delayed by ~3h	With a high-fat meal (60 mg dose)	[13]

The drug was generally well-tolerated up to 120 mg, with dose-limiting ALT and AST elevations observed at 240 mg.[\[13\]](#)

Mechanisms of Resistance

As with many targeted therapies, acquired resistance can limit the long-term efficacy of c-Met inhibitors. Preclinical studies have identified potential mechanisms of resistance to **PF-04217903**:

- Oncogene Switching: In U87MG glioblastoma xenografts, treatment with **PF-04217903** led to a strong, dose-dependent induction of phosphorylated PDGFR β , suggesting that tumor cells may switch their signaling dependency to bypass c-Met inhibition.[\[6\]](#)[\[10\]](#)
- Bypass Signaling: In GTL-16 cells, the emergence of an SND1-BRAF fusion has been shown to confer resistance by activating the downstream MAPK pathway, independent of c-Met.[\[14\]](#)

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Caption: Resistance to **PF-04217903** via oncogene switching to **PDGFRβ**.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize **PF-04217903**.

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Caption: Preclinical experimental workflow for evaluating a c-Met inhibitor.

Cellular c-Met Phosphorylation ELISA

- Objective: To quantify the inhibitory effect of **PF-04217903** on HGF-stimulated c-Met phosphorylation in cells.
- Protocol:
 - Seed tumor cells (e.g., A549) with endogenous c-Met in 96-well plates and culture overnight.[11]
 - Replace growth medium with serum-free medium containing 0.04% BSA and incubate for 4-6 hours to serum-starve the cells.
 - Add serial dilutions of **PF-04217903** to the wells and incubate at 37°C for 1 hour.[11]
 - Stimulate the cells with HGF (e.g., 40 ng/mL) for 20 minutes at 37°C.[11]
 - Wash cells once with ice-cold HBSS supplemented with 1 mM Na₃VO₄.[11]
 - Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. [11]
 - Transfer protein lysates to an ELISA plate pre-coated with a c-Met capture antibody and incubate overnight at 4°C.[11]
 - Wash the plate and add a detection antibody specific for phosphorylated tyrosine residues (e.g., anti-phosphotyrosine-HRP).

- Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
- Calculate IC₅₀ values by plotting the percentage of inhibition against the log concentration of **PF-04217903**.

Cell Proliferation Assay

- Objective: To determine the effect of **PF-04217903** on the proliferation of c-Met dependent cancer cells.
- Protocol:
 - Seed cells (e.g., GTL-16) at a low density in 96-well plates in their standard growth medium.
 - Allow cells to attach overnight.
 - Treat cells with a range of concentrations of **PF-04217903**. For cell lines that are not autocrine, HGF (e.g., 20 ng/mL) may be added.[[12](#)]
 - Incubate for 72 hours to 4 days.[[11](#)][[12](#)]
 - Assess cell viability by adding MTT or resazurin reagent and incubating for 2-4 hours.[[12](#)]
 - Measure absorbance or fluorescence using a microplate reader.
 - Alternatively, count cells directly using a Coulter counter.[[11](#)]
 - Calculate IC₅₀ values from dose-response curves.

In Vivo Xenograft Tumor Model Study

- Objective: To evaluate the antitumor efficacy of **PF-04217903** in a living organism.
- Protocol:
 - Implant human tumor cells (e.g., GTL-16, U87MG) subcutaneously into the flank of athymic nude mice.

- Monitor tumor growth until tumors reach a predetermined size (e.g., 150-200 mm³).
- Randomize mice into treatment and vehicle control groups.
- Administer **PF-04217903** orally (gavage) at specified dose levels and schedules (e.g., once daily, QD).[10]
- Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.
- At the end of the study, collect tumor and plasma samples at specified time points post-final dose for pharmacodynamic (PD) and pharmacokinetic (PK) analysis.
- For PD analysis, assess levels of phosphorylated c-Met, proliferation markers (Ki67), and apoptosis markers (cleaved caspase-3) in tumor lysates via Western blot or immunohistochemistry.[7][10]

Conclusion

PF-04217903 is a highly potent and selective c-Met kinase inhibitor that has demonstrated significant antitumor and anti-angiogenic activity in a range of preclinical models.[6][7] Its efficacy is particularly pronounced in tumors with MET gene amplification or an HGF/c-Met autocrine loop.[6][10] While clinical development was discontinued for strategic reasons, the comprehensive preclinical data for **PF-04217903** provides valuable insights into the therapeutic potential of targeting the c-Met pathway and highlights critical considerations such as patient selection and potential resistance mechanisms for the development of future c-Met inhibitors. [15]

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